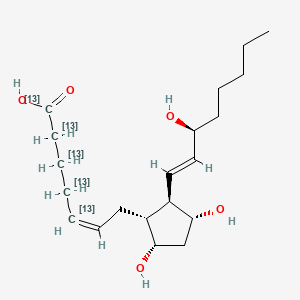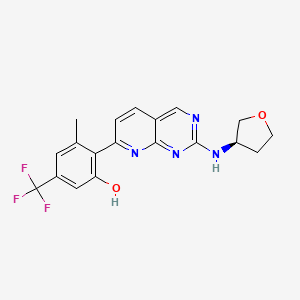
Sinomenine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sinomenine N-oxide is a derivative of sinomenine, an isoquinoline alkaloid extracted from the roots and stems of the plant Sinomenium acutum. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, analgesic, and immunosuppressive effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sinomenine N-oxide can be synthesized through the oxidation of sinomenine. The typical reaction involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to introduce the N-oxide functional group .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions using efficient and scalable oxidizing agents. The process is optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Sinomenine N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to sinomenine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Higher oxidized derivatives.
Reduction: Sinomenine.
Substitution: Functionalized derivatives with different pharmacological properties.
Applications De Recherche Scientifique
Mécanisme D'action
Sinomenine N-oxide exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the NF-κB and MAPK signaling pathways, reducing the production of pro-inflammatory cytokines.
Analgesic: Modulates pain signaling pathways, providing relief from pain.
Immunosuppressive: Suppresses immune responses by inhibiting the activation of immune cells and the production of inflammatory mediators.
Comparaison Avec Des Composés Similaires
Sinomenine: The parent compound, known for its anti-inflammatory and analgesic properties.
Morphinan Derivatives: Related to opioids such as levorphanol and dextromethorphan, which have similar analgesic effects.
Uniqueness: Sinomenine N-oxide stands out due to its unique N-oxide functional group, which imparts distinct pharmacological properties compared to its parent compound and other similar derivatives. This functional group enhances its anti-inflammatory and immunosuppressive effects, making it a valuable compound for therapeutic applications .
Propriétés
Formule moléculaire |
C19H23NO5 |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one |
InChI |
InChI=1S/C19H23NO5/c1-20(23)7-6-19-10-14(21)16(25-3)9-12(19)13(20)8-11-4-5-15(24-2)18(22)17(11)19/h4-5,9,12-13,22H,6-8,10H2,1-3H3/t12-,13+,19-,20?/m1/s1 |
Clé InChI |
IQCNMIIBBLJCAC-SLAUIZBQSA-N |
SMILES isomérique |
C[N+]1(CC[C@@]23CC(=O)C(=C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC)[O-] |
SMILES canonique |
C[N+]1(CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


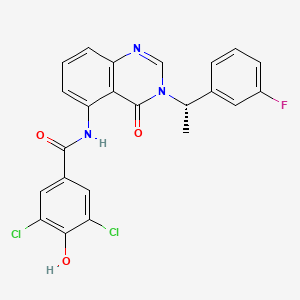
![N-(2-amino-5-thiophen-2-ylphenyl)-4-[1-(benzenesulfonylmethyl)triazol-4-yl]benzamide](/img/structure/B12384651.png)
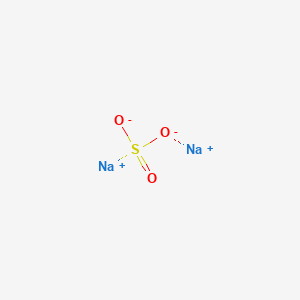
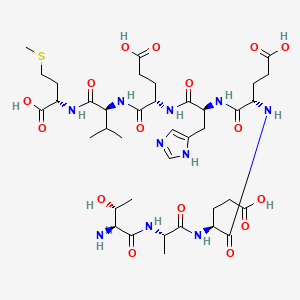
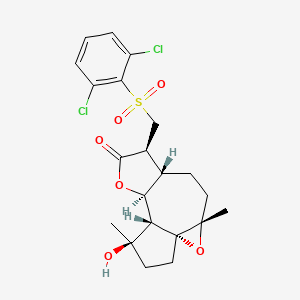
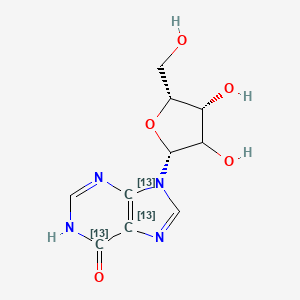
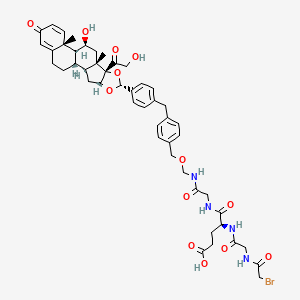
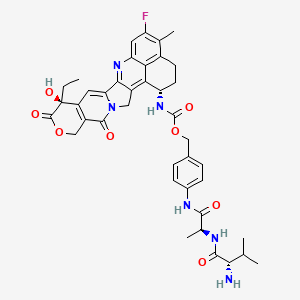
![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] N-phenylcarbamate](/img/structure/B12384691.png)
methyl phosphate](/img/structure/B12384704.png)


